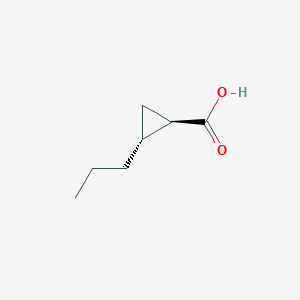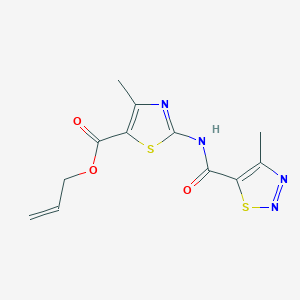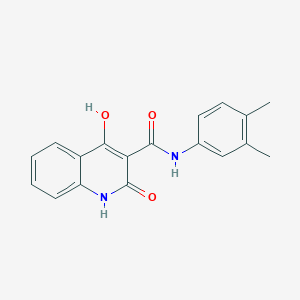
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide, also known as ITA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ITA is a synthetic compound that was first synthesized in 2007 by researchers at the University of Illinois. Since then, ITA has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Polymerization and Monomer Applications
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide has been explored in the context of polymerization and as a monomer for preparing hydrophobically modified polyacrylamide, utilized in applications like enhanced oil recovery. The iodine substitution in its structure enables further modification reactions, making it a versatile compound for chemical engineering and materials science. Studies demonstrate the synthesis of this compound through the Ritter reaction and its successful polymerization, though with indications of a specific iodine transfer polymerization mechanism due to the need for large amounts of radical initiator (Huang et al., 2019).
Corrosion Inhibition
Derivatives of acrylamide, including structures similar to this compound, have shown potential as corrosion inhibitors for metals in acidic environments. Their effectiveness has been demonstrated through chemical and electrochemical methods, offering protective capabilities for materials like copper against corrosion in nitric acid solutions. These findings highlight the compound's potential in industrial applications, particularly in metal processing and preservation (Abu-Rayyan et al., 2022).
Biomedical Research
N-(4-nitrophenyl)acrylamide, a compound with structural similarities to this compound, has been synthesized and characterized for its potential in biomedical research. Its interactions with nucleic acid bases and specific receptors, along with its cytotoxicity on cancer cell lines, have been thoroughly investigated, suggesting its applicability in the field of medical and pharmaceutical research (Tanış et al., 2019).
Material Science and Engineering
The compound and its derivatives find applications in material science, particularly in the synthesis and characterization of novel materials with specific properties like thermal stability and dielectric characteristics. Studies focus on the synthesis of monomers and polymers derived from acrylamide, characterizing them for potential applications in fields like orthopedics, dental implants, and other medical areas as biomaterials. The exploration of these materials' thermal and dielectric properties signifies their importance in developing advanced materials for various industrial and medical applications (Gurgenc & Biryan, 2020).
Propiedades
IUPAC Name |
(E)-N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO4/c1-22-15-10-4-12(17(23-2)18(15)24-3)5-11-16(21)20-14-8-6-13(19)7-9-14/h4-11H,1-3H3,(H,20,21)/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBMCIIMGKRDOE-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2403455.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)
![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2403460.png)


![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)


![ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2403471.png)
![N-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2403474.png)

